15-Keto Limaprost

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Quantifying Limaprost in biological matrices without a certified 15-Keto Limaprost reference standard leads to failed method validation and regulatory submission delays. This primary oxidative metabolite, formed via 15-PGDH-mediated oxidation at C-15, is the definitive marker for impurity profiling under ICH Q3A/Q3B guidelines. • Unique chromatographic identity: distinct retention time and MRM transition prevent co-elution interference with other prostaglandin analogs • COA-supported: full characterization data enabling HPLC/UV and LC-MS/MS method qualification per USP/EP requirements • Reliable availability: standard 10 mg and 25 mg pack sizes for routine QC, stability testing, and pharmacokinetic workflows

Molecular Formula C₂₂H₃₄O₅
Molecular Weight 378.5
Cat. No. B1160479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Keto Limaprost
Synonyms(2E,11α,13E,17S)-11-Hydroxy-17,20-dimethyl-9,15-dioxoprosta-2,13-dien-1-oic Acid; 
Molecular FormulaC₂₂H₃₄O₅
Molecular Weight378.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-Keto Limaprost: Key Metabolite & Impurity


15-Keto Limaprost is the primary oxidative metabolite and a significant degradation impurity of Limaprost (OP-1206), a synthetic analogue of prostaglandin E1 (PGE1) . Its chemical identity is defined by the molecular formula C₂₂H₃₄O₅ and a molecular weight of 378.5 g/mol [1]. Structurally, it is formed by the oxidation of the hydroxyl group at the 15th carbon position of Limaprost by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a reaction that significantly reduces biological activity . For the scientific and industrial user, 15-Keto Limaprost is not a therapeutic agent but a crucial analytical reference standard, used extensively in pharmaceutical development for method validation, quality control (QC), and pharmacokinetic studies to ensure the purity, stability, and accurate quantification of the parent drug .

Analytical Uniqueness of 15-Keto Limaprost


Generic substitution with a related compound, such as another prostaglandin analogue, a different metabolite, or even a structurally similar impurity, is scientifically and regulatorily unsound. 15-Keto Limaprost is not a functional substitute for Limaprost or other PGE1 analogues; its value lies exclusively in its specific identity as a marker for the parent drug's metabolism and degradation. Substituting another compound would introduce a different retention time in HPLC, a different mass transition in LC-MS/MS, and a different response factor, thereby invalidating the entire analytical method . The use of 15-Keto Limaprost is mandated by pharmacopeial guidelines (e.g., USP, EP) and regulatory authorities for impurity profiling, stability testing, and bioanalytical method validation to ensure drug safety and efficacy . This specific identity is non-negotiable; any other compound would fail to meet the required traceability and analytical specificity criteria.

Analytical Evidence for 15-Keto Limaprost


Purity and Specification Compliance

15-Keto Limaprost is supplied as a high-purity reference standard essential for accurate quantification. The standard is typically provided at a purity level of >95%, as determined by HPLC analysis, which is the industry benchmark for impurity standards [1]. This high purity ensures that the reference material contributes minimally to background noise or interference, allowing for precise and accurate quantification of the 15-keto impurity in Limaprost drug substance and product batches. In contrast, using an in-house synthesized or lower-purity material as a comparator would introduce significant analytical variability and invalidate results due to unknown impurity profiles [2].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Structural Confirmation by LC-MS/MS

The definitive identification of 15-Keto Limaprost in complex biological matrices is achieved via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound has a characteristic molecular ion and a specific multiple reaction monitoring (MRM) transition (e.g., m/z 379.2 > 299.3) that is distinct from its parent drug, Limaprost, and other structurally related prostaglandin metabolites [1]. This unique MS/MS fingerprint provides the necessary selectivity to accurately quantify the metabolite in the presence of endogenous interferences. Any attempt to use a different compound, even a closely related analog, would result in a different MRM transition and thus fail to specifically detect and quantify 15-Keto Limaprost [2].

Bioanalysis LC-MS/MS Metabolite Identification

Role in Pharmacokinetic Studies

15-Keto Limaprost serves as a direct biomarker of Limaprost's rapid inactivation by 15-PGDH. Pharmacokinetic studies demonstrate that Limaprost is rapidly metabolized, with its 15-keto metabolite appearing in plasma shortly after oral administration [1]. The ability to quantify both Limaprost and its 15-keto metabolite is fundamental to understanding the drug's exposure, clearance, and the potential for drug-drug interactions involving the 15-PGDH pathway. Without access to a pure, certified standard of 15-Keto Limaprost, accurate pharmacokinetic profiling is impossible. In contrast, a therapeutic compound like Limaprost itself is not a suitable analytical tool for this specific purpose.

Pharmacokinetics Drug Metabolism Bioanalysis

Enzymatic Origin and Low Bioactivity

The metabolic step converting Limaprost to 15-Keto Limaprost, catalyzed by 15-PGDH, is a critical inactivation pathway. 15-PGDH oxidizes the 15-hydroxyl group, which is essential for high-affinity binding to prostaglandin receptors, to a keto group, thereby drastically reducing the compound's biological activity . While Limaprost is 10-1,000 times more potent than PGE1 as an inhibitor of platelet aggregation in vitro , its 15-keto metabolite exhibits negligible vasodilatory and anti-platelet effects. This functional distinction is paramount: 15-Keto Limaprost is not a therapeutic agent but an analytical marker of Limaprost clearance. This is a fundamental difference from its parent compound and other active PGE1 analogues.

Enzymology Drug Metabolism Pharmacology

15-Keto Limaprost Analytical Applications


Pharmacokinetic and Bioequivalence Studies

15-Keto Limaprost is used as a primary analytical standard in validated LC-MS/MS methods to quantify the metabolite in human plasma samples. This is essential for establishing the pharmacokinetic profile of Limaprost, including its metabolic clearance rate and half-life, and for demonstrating bioequivalence between generic and innovator drug products [1].

Impurity Profiling and Stability Testing

As a key degradation impurity, 15-Keto Limaprost is employed as a reference standard in HPLC or UPLC methods to monitor and control impurity levels during the synthesis of Limaprost API and throughout the shelf-life of the finished drug product. Its use is mandated by ICH guidelines for pharmaceutical quality to ensure patient safety [2].

GMP/GLP Method Development & Validation

15-Keto Limaprost serves as a critical tool for developing, validating, and qualifying analytical methods (e.g., for accuracy, precision, linearity, and robustness) in accordance with regulatory requirements (USP, EP, ICH). It is used to establish system suitability criteria and to demonstrate method specificity and sensitivity .

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